Product packaging for D-4-Chlorophenylglycine HCl(Cat. No.:CAS No. 108392-76-3)

D-4-Chlorophenylglycine HCl

Cat. No.: B035021
CAS No.: 108392-76-3
M. Wt: 222.07 g/mol
InChI Key: VDZFBXOENJDFCO-OGFXRTJISA-N
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Description

D-4-Chlorophenylglycine HCl is a high-purity chiral amino acid derivative of significant value in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a versatile building block for the development of novel pharmaceuticals, particularly in the synthesis of peptides and enzyme inhibitors. Its primary research application lies in its role as a precursor to ligands for various biological targets. The (D) stereochemistry is crucial for conferring metabolic stability and modulating the binding affinity and selectivity of resulting compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO2 B035021 D-4-Chlorophenylglycine HCl CAS No. 108392-76-3

Properties

IUPAC Name

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZFBXOENJDFCO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495163
Record name (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-76-3
Record name (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in verifying the molecular framework of D-4-Chlorophenylglycine HCl. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while coupling constants (J) reveal connectivity between neighboring atoms.

In a typical ¹H NMR spectrum, the aromatic protons on the chlorophenyl ring appear as distinct doublets due to coupling with adjacent protons. The methine proton (α-hydrogen) attached to the chiral center typically presents as a singlet, and the amine protons can be observed as a broad singlet. The exact chemical shifts can vary depending on the solvent used. For instance, in a related compound, the aromatic protons are observed as doublets around 7.41 ppm and 7.26 ppm in DMSO-d6. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key signals include those for the carboxyl carbon, the carbons of the aromatic ring (with the carbon attached to the chlorine atom showing a characteristic shift), and the α-carbon of the amino acid. For a similar structure, ¹³C NMR signals in DMSO show the aromatic carbons in the range of 128-144 ppm, the α-carbon around 53.4 ppm, and the carboxyl carbon near 165.2 ppm. rsc.org

Table 1: Representative NMR Data for 4-Chlorophenylglycine Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Notes
¹H 7.20 - 7.50 Doublet Aromatic protons
¹H ~5.15 Singlet α-proton (CH)
¹H Broad Singlet Amine protons (NH₃⁺)
¹³C 165 - 170 Singlet Carboxyl carbon (C=O)
¹³C 128 - 145 Singlet Aromatic carbons
¹³C 53 - 57 Singlet α-carbon

Note: Data is representative and derived from similar structures rsc.org; actual values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₉Cl₂NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The technique is crucial for confirming the identity of the synthesized compound and for identifying potential impurities. nih.gov The expected monoisotopic mass for the protonated molecule [M+H]⁺ of the free base (C₈H₈ClNO₂) is calculated with high precision, and the observed value from an HRMS instrument must match this theoretical value closely to confirm its identity. rsc.orgnih.gov

Table 2: HRMS Data for D-4-Chlorophenylglycine

Parameter Value
Molecular Formula (HCl salt) C₈H₉Cl₂NO₂
Molecular Weight (HCl salt) 222.07 g/mol nih.gov
Molecular Formula (Free Base) C₈H₈ClNO₂ sigmaaldrich.comscbt.com
Exact Mass (Free Base) 185.02435 Da

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation. nih.gov In the context of enantioselectivity, ESI-MS can be used to study non-covalent interactions between a chiral selector and the enantiomers of an analyte. By forming diastereomeric complexes with a known chiral selector molecule, the different binding affinities of the D- and L-enantiomers can be observed and quantified by the relative intensities of the corresponding complex ions in the mass spectrum. This method offers a rapid approach for determining enantiomeric composition.

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. springernature.comthieme-connect.de For a chiral molecule like this compound, this technique provides irrefutable proof of its stereochemistry.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. To determine the absolute configuration, anomalous scattering effects must be measured accurately. mit.edu The presence of the chlorine atom in the molecule is advantageous, as heavier atoms produce a stronger anomalous scattering signal, making the assignment of the absolute configuration more reliable. mit.edu The analysis results in a detailed model of the molecule's structure, including bond lengths, bond angles, and the precise spatial arrangement of atoms, confirming the (R)-configuration for the D-enantiomer. nih.gov

Chromatographic Methods for Enantiomeric Excess and Purity Profiling

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and determining the enantiomeric excess (% ee), a critical measure of a sample's optical purity. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose. phenomenex.comphenomenex.com The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase. A variety of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides, are effective for resolving amino acid enantiomers. nih.gov

In a typical analysis, a solution of the 4-chlorophenylglycine sample is injected into the HPLC system. The D- and L-enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different retention times. A detector, such as a UV detector, measures the concentration of each enantiomer as it exits the column. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 3: Compound Names Mentioned

Compound Name
This compound
D-4-Chlorophenylglycine
L-4-Chlorophenylglycine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of pharmaceutical compounds. For a chiral molecule like this compound, HPLC methods are crucial for determining enantiomeric purity and quantifying the compound in various matrices. The development and validation of such methods are guided by stringent protocols to ensure reliability, accuracy, and reproducibility.

Method Development

The development of an HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve a suitable separation of the target analyte from any impurities and its enantiomer, L-4-Chlorophenylglycine.

Column Selection: Due to the polar nature of this compound, a reversed-phase HPLC approach is commonly employed. libretexts.org However, retaining and separating highly polar compounds on traditional C18 columns can be challenging. fishersci.com Therefore, columns with modified stationary phases, such as polar-embedded or polar-endcapped columns, may be considered to improve retention and peak shape. chromatographyonline.com For the critical task of separating the D- and L-enantiomers, a chiral stationary phase (CSP) is essential. phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. nih.gov Alternatively, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com The ratio of these components is adjusted to optimize the retention time and resolution of the analyte. For ionizable compounds like this compound, the pH of the aqueous portion of the mobile phase is a critical parameter that influences the analyte's ionization state and, consequently, its retention. chromatographyonline.com Buffers are used to maintain a constant pH. The choice of organic modifier can also affect the selectivity of the separation. chromatographyonline.com

Detection: this compound possesses a chromophore (the chlorophenyl group) that allows for detection using an ultraviolet (UV) detector. The wavelength of detection is selected to maximize the analyte's absorbance and, therefore, the method's sensitivity.

Derivatization: To enhance the chromatographic properties and detectability of amino acids, pre-column or post-column derivatization can be employed. nih.govnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent derivatives, which can be detected with greater sensitivity by a fluorescence detector. researchgate.net However, direct analysis without derivatization is often preferred to avoid extra sample preparation steps.

A representative set of starting conditions for the chiral separation of this compound is presented in the table below.

ParameterCondition
ColumnChiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Column Temperature25 °C
Injection Volume10 µL

Method Validation

Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for the intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest. It is assessed by analyzing a blank, a placebo, and the analyte, demonstrating that there are no interfering peaks at the retention time of this compound and its enantiomer.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions with known concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) is a measure of the linearity.

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables present illustrative data for the validation of a hypothetical HPLC method for this compound.

Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125430
25312870
50624560
75938120
1001251340

Correlation Coefficient (r²): 0.9998

Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
20.019.899.0
50.050.4100.8
80.079.599.4

Precision (Repeatability)

MeasurementPeak Area (Arbitrary Units)
1624560
2625110
3623980
4625540
5624890
6624230

Mean: 624718.3, Standard Deviation: 580.6, %RSD: 0.09%

LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms in Synthetic Transformations

Synthetic transformations of D-4-Chlorophenylglycine HCl are governed by the reactivity of its primary functional groups: the carboxylic acid, the primary amine, and the chlorinated aromatic ring.

Amidation: The formation of an amide bond from this compound typically requires the activation of the carboxylic acid group. In biological systems, peptide amidation often proceeds through a multi-step enzymatic pathway rather than direct condensation. Many bioactive peptides are synthesized from glycine-extended precursors, which are then converted to the active C-terminally amidated form. nih.gov This process involves two key enzymatic steps:

Hydroxylation: Peptidylglycine α-hydroxylating monooxygenase (PHM) catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine (B1666218) residue. nih.gov

Lyase Reaction: Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) then cleaves the N-Cα bond, generating the amidated peptide product and glyoxylate. nih.gov

While not a direct amidation of a free amino acid, this pathway illustrates a fundamental biological mechanism for amide formation relevant to amino acid derivatives.

Esterification: The esterification of this compound, most commonly via the Fischer-Speier esterification, is an acid-catalyzed reaction with an alcohol. The mechanism proceeds through several equilibrium steps: libretexts.orgmasterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (like HCl, which is already present in the salt form, or added H₂SO₄), enhancing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion). libretexts.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). libretexts.orgchemguide.co.uk

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.orgbyjus.com

To drive the reaction to completion, the equilibrium is typically shifted by using an excess of the alcohol or by removing water as it forms. libretexts.orgmasterorganicchemistry.com

The aryl chloride moiety of this compound makes it a potential substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com A generalized catalytic cycle, for instance in a Palladium-catalyzed Suzuki coupling, involves the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (from this compound) to a low-valent metal center, typically Pd(0). This step involves the cleavage of the carbon-chlorine bond and results in a higher-valent organopalladium(II) complex. researchgate.net

Transmetalation: In reactions like Suzuki coupling, an organoboron compound (R-BY₂) reacts with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from boron to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination: This is the final product-forming step. The two organic ligands on the palladium complex couple, forming a new C-C bond. The palladium catalyst is simultaneously reduced back to its initial Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. researchgate.net

Different cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) follow variations of this general cycle, but the principles of oxidative addition and reductive elimination remain central. mdpi.com The specific ligands attached to the metal center play a critical role in modulating the catalyst's reactivity, stability, and selectivity.

Decarboxylative annulation reactions provide an efficient way to construct cyclic structures. For α-amino acids like D-4-Chlorophenylglycine, this transformation often proceeds through the in-situ generation of an azomethine ylide. A plausible mechanism for a [3+2] cycloaddition is as follows:

Ylide Formation: Heating the α-amino acid in the presence of an aldehyde or ketone leads to the formation of an imine, followed by decarboxylation (loss of CO₂). This process generates a highly reactive 1,3-dipole known as an azomethine ylide. nih.gov

1,3-Dipolar Cycloaddition: The generated azomethine ylide, bearing the 4-chlorophenyl substituent, readily reacts with a dipolarophile (e.g., an alkene or alkyne, such as a maleimide). This is a concerted pericyclic reaction where the three atoms of the ylide react with two atoms of the dipolarophile to form a five-membered heterocyclic ring. nih.govresearchgate.net

In some cases, the reaction can be catalyzed by metals like copper. A Cu-catalyzed decarboxylative annulation of N-phenylglycines with maleimides proceeds through a cascade of oxidative decarboxylation, 1,2-addition, intramolecular cyclization, and subsequent aromatization to yield complex heterocyclic products. nih.gov These methods are valued for their atom economy and ability to build molecular complexity rapidly. nih.govresearchgate.net

Enzymatic Reaction Mechanisms and Kinetic Analysis

Enzymes offer unparalleled selectivity in catalyzing reactions. For chiral molecules like D-4-Chlorophenylglycine, biocatalysis is key for stereospecific transformations.

N-acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the amine group of various substrates. frontiersin.orgfrontiersin.org

Kinetic Mechanism: Many NATs operate via a ping-pong bi-bi mechanism. frontiersin.orgnih.gov This two-step process involves:

The enzyme first binds to AcCoA, and the acetyl group is transferred to a nucleophilic residue in the enzyme's active site (often a cysteine), forming an acetylated enzyme intermediate and releasing coenzyme A (CoA). frontiersin.orgnih.gov

The acceptor substrate (e.g., D-4-Chlorophenylglycine) then binds to the acetylated enzyme. The acetyl group is transferred from the enzyme to the substrate's primary amine, forming the N-acetylated product, which is then released, regenerating the free enzyme. frontiersin.orgnih.gov

SubstrateApparent AcCoA Kₘ (µM)Vₘₐₓ (nmol/min/mg)
p-Aminobenzoic acid (PABA)134.0 ± 24.32.1 ± 0.1
4-Aminobiphenyl (4-ABP)162.2 ± 33.11.8 ± 0.1
β-Naphthylamine (BNA)266.0 ± 51.51.7 ± 0.1
Benzidine100.3 ± 15.61.4 ± 0.1

This table presents kinetic data for various substrates with human NAT14, illustrating how substrate structure influences kinetic parameters. Data adapted from literature reports. frontiersin.orgnih.gov*

Biocatalysis provides powerful methods for the synthesis of enantiomerically pure compounds. The three-dimensional structure of an enzyme's active site allows it to distinguish between enantiomers or to create a specific stereoisomer from a prochiral substrate.

A key example is the synthesis of optically pure (S)-2-chlorophenylglycine, a close analog of the target compound, using a chemo-enzymatic route. nih.gov The process involves the enantioselective reductive amination of a prochiral keto acid, (2-chlorophenyl)glyoxylic acid, catalyzed by Leucine (B10760876) Dehydrogenase (LeuDH). nih.govresearchgate.net

Mechanism: The enzyme's active site binds the prochiral keto acid in a specific orientation. The hydride transfer from the cofactor NADH and the subsequent amination occur on only one face of the planar substrate, leading to the exclusive formation of the (S)-enantiomer. nih.gov

Enzyme Engineering: The enantioselectivity and activity of such enzymes can be enhanced through protein engineering. For instance, mutating a key residue (e.g., F362L in EsLeuDH) can enlarge the substrate-binding pocket, improving the accommodation of bulky substrates like substituted phenylglyoxylic acids and increasing the reaction rate. nih.gov

Another strategy for obtaining single enantiomers is through enzymatic kinetic resolution. For example, D-hydantoinase can be used for the enantiospecific hydrolysis of racemic 5-arylhydantoins. The enzyme selectively catalyzes the hydrolysis of the D-enantiomer of the hydantoin (B18101) to the corresponding N-carbamoyl-D-amino acid, leaving the L-enantiomer of the hydantoin unreacted. researchgate.net This high degree of stereochemical control is a hallmark of biocatalytic reactions and is essential for the synthesis of chiral pharmaceuticals and intermediates.

Racemization Dynamics and Stereochemical Stability of Phenylglycine Derivatives

The stereochemical integrity of α-amino acids is paramount in many biological and pharmaceutical applications. Phenylglycine derivatives, including D-4-chlorophenylglycine, are notably more susceptible to racemization compared to other α-amino acids like alanine. This increased propensity is attributed to the direct attachment of the bulky aromatic sidechain to the α-carbon, which influences the acidity of the α-proton. The electronic effects of substituents on the phenyl ring play a crucial role in the rate of racemization.

The primary mechanism for racemization in amino acids involves the deprotonation at the α-carbon, which is acidic. This deprotonation leads to the formation of a planar carbanion or an enolate-like structure. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. rsc.org In phenylglycine derivatives, the negative charge of the carbanion intermediate is further stabilized by delocalization into the aromatic π-system, which lowers the energy barrier for its formation and accelerates the rate of racemization. rsc.org

Electron-withdrawing substituents, such as the chlorine atom in D-4-chlorophenylglycine, can further stabilize the carbanion intermediate through inductive and resonance effects. This enhanced stabilization facilitates the abstraction of the α-proton, thereby increasing the rate of racemization compared to unsubstituted phenylglycine. rsc.org Conversely, electron-donating groups on the phenyl ring would be expected to destabilize the carbanion and slow down the racemization process. The stability and reactivity of these compounds are therefore a direct consequence of the electronic interplay between the amino acid core and the substituted aromatic ring. rsc.org

The general mechanism for the racemization of phenylglycines can be visualized as follows:

Deprotonation: A base removes the proton from the α-carbon.

Intermediate Formation: A planar carbanion/enolate intermediate is formed. The negative charge is delocalized across the carboxyl group and the aromatic ring.

Reprotonation: A proton is added back to the α-carbon. This can happen from either side of the planar intermediate, leading to either the D- or L-enantiomer.

Factors influencing the rate of racemization include pH, temperature, and the solvent used. google.com These conditions can affect the availability of basic species to initiate deprotonation and the stability of the charged intermediates.

Computational Chemistry Approaches in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. rsc.org For molecules like D-4-chlorophenylglycine, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a detailed understanding of electronic structures, reaction pathways, and conformational dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties and reaction mechanisms. By calculating the electron density, DFT can determine the ground-state energy of a molecule, its molecular orbitals, and various reactivity descriptors.

For D-4-chlorophenylglycine, DFT calculations can provide valuable information about:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and distribution of these frontier orbitals indicate the molecule's ability to act as an electron donor or acceptor. mdpi.com For instance, the analysis can reveal which sites are most susceptible to nucleophilic or electrophilic attack.

Chemical Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors that quantify the chemical behavior of a molecule. mdpi.com These parameters, derived from the energies of the frontier orbitals, provide a theoretical basis for reactivity.

Table 1: Key DFT-Based Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Ionization Potential II ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity AA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity χχ = (I + A) / 2A measure of the ability of a species to attract electrons.
Chemical Hardness ηη = (I - A) / 2Measures the resistance to change in electron distribution.
Electrophilicity Index ωω = χ2 / (2η)A measure of the global electrophilic nature of a molecule.

Reaction Pathway Analysis: DFT can be used to map the potential energy surface of a reaction. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. mdpi.com This information is critical for understanding reaction kinetics and determining the most likely reaction pathway. For example, in the synthesis of chlorophenylglycine derivatives, DFT could be used to compare different proposed mechanisms and identify the one with the lowest energy barrier.

While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. rutgers.edu

For phenylglycine derivatives, MD simulations can elucidate:

Conformational Preferences: The bulky phenyl group attached directly to the α-carbon restricts the conformational freedom of the molecule. rsc.org MD simulations can explore the accessible conformational space and identify the most stable, low-energy conformations. nih.gov These studies have shown that phenylglycine dipeptides adopt distinct conformations depending on their stereochemistry (R or S form). nih.gov

Solvation Effects: MD simulations explicitly model the interactions between the solute (D-4-chlorophenylglycine) and solvent molecules. This is crucial as solvent interactions can significantly influence conformational stability. For example, in aqueous simulations, water molecules can form hydrogen bonds with the carbonyl and amino groups, which may weaken or disrupt intramolecular interactions that stabilize certain conformations in the gas phase. nih.gov

Free Energy Landscapes: By analyzing the simulation trajectory, it is possible to construct a free energy landscape, which maps the conformational states of the molecule and the energy barriers between them. mdpi.com This provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at equilibrium.

Table 2: Comparison of Computational Methods for Studying D-4-Chlorophenylglycine

MethodPrimary ApplicationKey Insights Provided
Density Functional Theory (DFT) Electronic structure and reaction mechanismsMolecular orbital energies (HOMO/LUMO), reactivity descriptors, transition state structures, activation energies.
Molecular Dynamics (MD) Conformational analysis and dynamicsStable conformers, effect of solvent, free energy landscapes, time-dependent molecular motions.

Together, these computational techniques provide a powerful framework for a detailed mechanistic understanding of D-4-chlorophenylglycine, from its fundamental electronic properties and reactivity to its dynamic conformational behavior in different environments.

Medicinal Chemistry and Drug Discovery Initiatives

In the realm of medicinal chemistry, this compound is leveraged for its distinct stereochemical and electronic properties. These characteristics are instrumental in constructing molecules that can interact with biological targets with high specificity and affinity, forming the basis for novel therapeutic agents.

The pharmaceutical industry increasingly demands optically pure compounds, as the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral building blocks, or synthons, are foundational to the asymmetric synthesis of these complex APIs. D-4-Chlorophenylglycine and its related isomers are utilized as key intermediates in the synthesis of several notable APIs. For instance, enantiomers of chlorophenylglycine serve as precursors in the manufacturing of drugs such as the anticancer agents taxol and taxotere, the antiplatelet agent clopidogrel, and various antibiotics google.com. The incorporation of this specific chiral amino acid influences the final API's three-dimensional structure, which is essential for its interaction with biological receptors and enzymes nih.govresearchgate.net.

Table 1: Examples of APIs Synthesized Using Phenylglycine Derivatives

API Therapeutic Class Role of Phenylglycine Derivative
Ampicillin (B1664943) Antibiotic (β-Lactam) Forms the acylamino side chain libretexts.org
Cephalexin (B21000) Antibiotic (β-Lactam) Constitutes the C-7 side chain libretexts.org
Clopidogrel Antiplatelet Chiral precursor in synthesis google.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer mdpi.com. HDAC inhibitors have emerged as a promising class of anticancer drugs mdpi.comnih.gov. The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group that chelates the zinc ion in the active site. Phenylglycine derivatives, including D-4-Chlorophenylglycine, are valuable components for the cap group. The substituted phenyl ring can be modified to enhance binding affinity and selectivity for specific HDAC isoforms. Research in this area focuses on designing novel derivatives to improve potency and pharmacokinetic profiles nih.govresearchgate.net.

Closely related research has focused on inhibiting other epigenetic modifiers like Lysine Specific Demethylase 1 (LSD1). Studies have described the development of (4-cyanophenyl)glycine derivatives as potent and reversible inhibitors of LSD1, representing a promising avenue for acute myeloid leukemia (AML) therapy nih.govresearchgate.net. This highlights the utility of the substituted phenylglycine scaffold in creating inhibitors for epigenetic targets.

The D-4-Chlorophenylglycine scaffold is a versatile starting point for the development of drugs targeting neurological disorders and infectious diseases.

Neurological Drug Candidates: The development of treatments for complex neurodegenerative diseases like Alzheimer's often relies on multi-target compounds mdpi.commdpi.com. The synthesis of such molecules frequently incorporates amino acid derivatives to achieve desired interactions with targets like acetylcholinesterase (AChE) or to modulate protein-protein interactions nih.gov. The unique structure of D-4-Chlorophenylglycine can be exploited to design novel ligands for neurological targets, building upon research that has successfully used related phenylglycine structures to create potent inhibitors of enzymes implicated in neurodegeneration nih.gov.

Anti-Infective Drug Candidates: Phenylglycine derivatives are integral to many anti-infective agents nih.gov. A patent has indicated the use of chlorophenylglycine enantiomers in the synthesis of drugs for AIDS and various antibiotics google.com. Furthermore, research into novel antimicrobial agents has shown that derivatives of halogenated phenyl-containing amino acids can exhibit significant antimicrobial and antibiofilm activity mdpi.com. This demonstrates the potential of D-4-Chlorophenylglycine as a precursor for new anti-infective therapies aimed at combating drug-resistant pathogens eco-vector.com.

D-phenylglycine is a well-established side-chain precursor for several of the most important broad-spectrum semisynthetic β-lactam antibiotics, including ampicillin and cephalexin libretexts.orglibretexts.org. These antibiotics function by inhibiting the synthesis of the bacterial cell wall nih.govnih.gov. The acylamino side chain attached to the β-lactam nucleus is a primary determinant of the antibiotic's spectrum of activity and stability against bacterial enzymes like β-lactamases libretexts.org.

The use of D-4-Chlorophenylglycine allows for the creation of novel penicillin and cephalosporin (B10832234) analogues. The chlorine atom on the phenyl ring alters the electronic properties and steric bulk of the side chain, which can lead to modified antibacterial activity, improved resistance to enzymatic degradation, or different pharmacokinetic properties libretexts.org. A patent application details a process for producing N-phenylglycyl β-lactam antibiotics from a phenylglycyl-cysteinyl-valine tripeptide, underscoring the industrial relevance of phenylglycine derivatives in antibiotic production google.com.

The D-4-Chlorophenylglycine moiety has been incorporated into molecules demonstrating both antiviral and cytostatic (cell growth-inhibiting) properties.

Antiviral Compounds: Research into novel antiviral agents has explored a wide range of chemical scaffolds. While direct synthesis from D-4-Chlorophenylglycine is not extensively documented in readily available literature, related structures show significant promise. For example, compounds containing a 4-chlorophenyl group, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have been synthesized and shown to possess activity against the tobacco mosaic virus nih.gov. Additionally, studies on D-amino acid derivatives of hydroxyurea (B1673989) and hydantoins have revealed marked antiviral activity against cytomegalovirus (CMV) researchgate.net. These findings suggest that D-4-Chlorophenylglycine is a viable precursor for generating new antiviral drug candidates mdpi.compurdue.edu.

Cytostatic Compounds: Cytostatic agents inhibit cell growth and division and are a cornerstone of cancer therapy gpoh.de. Research has shown that ureidoamides derived from DL-p-chlorophenylglycine exhibit a strong antiproliferative effect on tumor cell lines tandfonline.com. In another study, D-amino acid derivatives of hydroxyurea were found to inhibit the growth of various tumor cell lines while showing significantly less toxicity to normal human fibroblasts researchgate.net. These results directly link the D-4-chlorophenylglycine structure to the development of selective cytostatic agents.

Table 2: Biological Activity of p-Chlorophenylglycine Derivatives

Compound Type Biological Activity Target/Cell Line Reference
Ureidoamides Antiproliferative Tumor cell lines tandfonline.com
Ureidoamides Antimalarial P. falciparum irb.hr
Hydroxyurea Derivatives Cytostatic Malignant tumor cell lines researchgate.net

Proteases are enzymes that cleave proteins and are critical targets for drugs treating diseases ranging from hypertension to viral infections like HIV and SARS-CoV-2 nih.gov. Protease inhibitors are often designed based on peptide scaffolds that mimic the natural substrate of the enzyme nih.gov.

The optimization of these scaffolds is crucial for improving properties such as stability, selectivity, and oral bioavailability. The use of non-natural amino acids, including D-amino acids like D-4-Chlorophenylglycine, is a key strategy in this process mdpi.com. Incorporating a D-amino acid can make the peptide inhibitor less susceptible to degradation by other proteases in the body. Furthermore, the 4-chlorophenyl side chain can be used to probe and optimize interactions with specific pockets (like the S2 subsite) within the protease's active site, potentially leading to inhibitors with enhanced potency and improved selectivity over other proteases researchgate.net.

Biochemical Target Interaction Studies

While this compound is utilized as a structural component in the synthesis of larger molecules, detailed and specific research on its direct interactions with biochemical targets is not extensively documented in publicly available literature. The following sections outline the general principles and methodologies of such studies, which could be applied to peptides and molecules containing this amino acid.

The incorporation of D-4-Chlorophenylglycine into peptide chains can influence their interaction with enzymes. Studies on enzyme inhibition kinetics would be essential to understand the potency and mechanism by which such modified peptides inhibit their target enzymes. These studies typically involve determining key kinetic parameters.

Table 1: Key Parameters in Enzyme Inhibition Kinetics

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kᵢ The inhibition constant, which represents the affinity of the inhibitor for the enzyme.
Mechanism of Action Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

The introduction of D-4-Chlorophenylglycine into a peptide ligand can significantly alter its binding affinity and selectivity for a receptor. Ligand-receptor binding affinity profiling is a critical step in drug discovery to characterize the interaction between a drug candidate and its biological target.

Table 2: Common Techniques for Ligand-Receptor Binding Assays

TechniquePrinciple
Radioligand Binding Assays Utilizes a radiolabeled ligand to quantify the binding to a receptor.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized receptor.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a receptor.

Although specific binding affinity data for ligands containing this compound are not prevalent in the literature, the principles of these assays would be applied to characterize such molecules. For example, a synthetic peptide analogue containing this amino acid and targeting a specific G-protein coupled receptor (GPCR) would be evaluated using radioligand binding assays to determine its binding affinity (Kᵢ) and to assess its selectivity against other related receptors.

Peptides and small molecules can influence cellular processes by modulating gene expression and epigenetic pathways. The incorporation of D-4-Chlorophenylglycine could potentially enhance the ability of a peptide to interact with cellular machinery that regulates gene transcription.

Research in this area would involve treating cells with the compound or a peptide containing it and then analyzing changes in gene expression using techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq). While there is no specific evidence in the searched literature detailing the effects of this compound on gene expression, it is a plausible area of investigation for novel peptides containing this residue.

Peptide and Peptidomimetic Synthesis

This compound is a valuable building block in the synthesis of peptides and peptidomimetics due to its ability to introduce conformational constraints and novel interactions.

The arylglycine motif is a key structural component of several naturally occurring bioactive peptides. The synthesis of analogues of these peptides often involves the incorporation of non-natural arylglycines like D-4-Chlorophenylglycine to explore structure-activity relationships (SAR).

Feglymycin: This peptide antibiotic contains multiple (D)- and (L)-3,5-dihydroxyphenylglycine residues. Synthetic strategies for Feglymycin and its analogues could incorporate D-4-Chlorophenylglycine to investigate the impact of the chloro-substitution on its antimicrobial and antiviral activities.

Ramoplanins: These lipoglycodepsipeptide antibiotics are potent inhibitors of bacterial cell wall biosynthesis. Ramoplanin contains a 3-chloro-4-hydroxyphenylglycine (B10759658) residue. The synthesis of Ramoplanin analogues has been a subject of interest to overcome challenges associated with the natural product and to improve its pharmacological properties. nih.govresearchgate.net Research has demonstrated the feasibility of synthesizing Ramoplanin analogues with modifications in the arylglycine residues, which could include the use of D-4-Chlorophenylglycine to probe the importance of the chlorine position and the hydroxyl group for biological activity. rsc.orgrsc.org

Table 3: Examples of Bioactive Peptides and the Potential Role of this compound in Analogue Synthesis

Bioactive PeptideNatural Arylglycine ResiduePotential Role of this compound in Analogues
Feglymycin (D)- and (L)-3,5-dihydroxyphenylglycineInvestigate the effect of chloro-substitution on antimicrobial and antiviral activity.
Ramoplanin 3-chloro-4-hydroxyphenylglycineProbe the structure-activity relationship by altering the substitution pattern on the phenyl ring.

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acids like D-4-Chlorophenylglycine is a common strategy in the design of peptidomimetics.

The presence of the D-amino acid configuration and the chloro-substituted phenyl ring can introduce conformational rigidity and new binding interactions with the target receptor or enzyme. For example, a peptidomimetic designed to inhibit a specific enzyme could incorporate D-4-Chlorophenylglycine to enhance its binding affinity to a hydrophobic pocket within the enzyme's active site. While specific examples of peptidomimetics designed with this compound with demonstrated enhanced biological activity are not detailed in the available literature, the principles of peptidomimetic design strongly support its potential utility in this area. The development of such molecules would involve iterative cycles of design, synthesis, and biological evaluation to optimize their activity.

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Asymmetric Synthesis

The efficient and stereoselective synthesis of D-4-Chlorophenylglycine HCl is critical for its application in pharmaceuticals and other specialized fields. Future research is focused on developing novel catalytic systems that offer higher yields, improved enantioselectivity, and greater sustainability compared to current methods. Advances in asymmetric catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis, are at the forefront of this effort. frontiersin.orgnih.govwiley.com

Researchers are exploring innovative catalysts that can facilitate the stereocontrolled introduction of the amino group. nature.com For instance, new chiral N-heterocyclic carbene (NHC) catalysts and bifunctional enamine catalysts are being investigated for their potential in asymmetric reactions. frontiersin.orgnih.gov These systems aim to provide precise control over the stereochemistry at the α-carbon, which is essential for the biological activity of many chiral molecules.

Biocatalysis, using enzymes like leucine (B10760876) dehydrogenase, presents a particularly promising green chemistry approach. nih.gov Protein engineering and directed evolution can be used to tailor enzymes for specific substrates, such as precursors to this compound. This chemo-enzymatic route can lead to exceptionally high enantiomeric purity under mild reaction conditions. nih.gov The development of robust enzymes coupled with efficient cofactor regeneration systems is a key area of ongoing research.

Interactive Table: Comparison of Emerging Catalytic Strategies

Catalytic Strategy Key Features Potential Advantages for this compound Synthesis Representative Catalyst Types
Organocatalysis Metal-free, often uses small chiral organic molecules. Lower toxicity, reduced environmental impact, high enantioselectivity. Chiral Phosphoric Acids, Squaramides, N-Heterocyclic Carbenes.
Transition Metal Catalysis Utilizes chiral ligands coordinated to a metal center. High turnover numbers, broad substrate scope, excellent stereocontrol. Rhodium, Iridium, or Palladium complexes with chiral phosphine (B1218219) ligands.

| Biocatalysis | Employs enzymes to catalyze specific reactions. | High specificity, operates under mild conditions (aqueous, room temp), environmentally friendly. | Engineered Dehydrogenases, Transaminases, Amidases. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel compounds and the optimization of their properties. For this compound, these computational tools can be used to design derivatives with enhanced biological activity, improved metabolic stability, or other desirable characteristics. By analyzing vast datasets of chemical structures and their associated properties, ML models can predict the attributes of new, unsynthesized molecules. google.comchiralpedia.com

Computational methods, such as those used in the Rosetta design methodology, can be extended to incorporate non-canonical amino acids like this compound. nih.govnih.govgenscript.comelsevierpure.comresearchgate.net This allows for the in silico design of peptides, proteins, or small molecule drugs where this specific amino acid provides a key structural or functional role. For example, AI could be used to predict how incorporating this compound into a peptide sequence would affect its binding affinity to a specific biological target. nih.govresearchgate.net

Furthermore, AI can accelerate the discovery process by prioritizing which derivatives to synthesize and test, saving significant time and resources. Generative models can propose entirely new molecular structures built around the this compound scaffold, exploring a much wider chemical space than would be possible through traditional medicinal chemistry alone.

Expansion of Advanced Biochemical Activity Profiling and High-Throughput Screening

Discovering new biological functions for this compound and its derivatives hinges on comprehensive biochemical profiling and high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets, such as enzymes and receptors, to identify potential therapeutic leads. nih.govresearchwithrowan.com By including this compound in large chemical libraries, researchers can uncover previously unknown interactions with biological systems.

Modern HTS methods encompass a variety of biochemical and cell-based assays. nih.gov These range from fluorescence-based assays that measure target binding to complex, high-content screens that analyze cellular changes using automated microscopy. nih.govresearchgate.net Such phenotypic screening can reveal the effect of a compound on cell health, morphology, or specific signaling pathways without prior knowledge of the exact molecular target.

The data generated from these large-scale screening efforts can be vast and complex. Therefore, integrating HTS with sophisticated data analysis and bioinformatics is crucial for identifying meaningful patterns and prioritizing "hits" for further investigation. This approach can systematically map the biological activities of this compound, potentially identifying its utility in new disease areas. nih.gov

Exploration of this compound in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its chirality and the presence of a halogen atom, make it an intriguing building block for supramolecular chemistry and materials science. Non-covalent interactions, such as hydrogen bonding and halogen bonding, can guide the self-assembly of molecules into well-ordered, functional superstructures.

Future research could explore how this compound can be used to create novel materials. For instance, its incorporation into peptides could lead to the formation of hydrogels, nanofibers, or other nanostructures with specific biological or physical properties. The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction that is increasingly used in crystal engineering and the design of functional materials. Research into the self-assembly of related achiral molecules has shown the ability to form complex twisted nanostructures, suggesting a rich area for exploration with chiral building blocks.

Furthermore, the palladium-mediated C-H functionalization of phenylglycine derivatives provides a pathway to create more complex structures. mdpi.com This allows for the introduction of other functional groups onto the aromatic ring, opening up possibilities for creating polymers or metal-organic frameworks (MOFs) where the this compound unit imparts chirality and specific recognition properties to the bulk material.

Applications in Chemical Biology Probes and Biosensors

Non-canonical amino acids are valuable tools in chemical biology for probing biological systems. rsc.orgresearchgate.netresearchgate.net this compound can be incorporated into peptides or proteins to act as a probe for studying protein structure, function, and interactions. The chlorine atom serves as a unique spectroscopic handle that can be detected by techniques like NMR spectroscopy or used as a heavy atom for X-ray crystallography.

A significant emerging application is in the development of novel biosensors. nih.govnih.gov By genetically encoding the incorporation of a non-canonical amino acid into a fluorescent protein, for example, a sensor can be created that changes its optical properties upon binding to a specific analyte. rsc.orgnih.gov The unique chemical properties of this compound could be exploited to design sensors for specific ions or small molecules. Synthetic molecular probes and chemosensors hold great potential for the development of robust and fast-responding sensors applicable in biological fluids. nih.gov

Moreover, this compound can be used to create labeled chemical probes to demonstrate direct target engagement in living systems. nih.govresearchgate.net By attaching a fluorescent dye or an affinity tag to the amino acid, researchers can visualize and track its interactions within a cell, providing crucial information for drug discovery and diagnostics. The use of synthetic biology to design and construct new biological components is opening new avenues for the development of biosensors for chemical and biological threats. taylorfrancis.com

Q & A

Q. What protocols ensure safe disposal of this compound waste?

  • Guidelines : Neutralize acidic waste with NaHCO₃ before incineration. Partner with certified waste management firms to comply with EPA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.